molecular formula C10H10N2O3 B11899317 (4-Methyl-7-nitro-1H-indol-2-yl)methanol

(4-Methyl-7-nitro-1H-indol-2-yl)methanol

Cat. No.: B11899317
M. Wt: 206.20 g/mol
InChI Key: VXHRYOHHRUTXDB-UHFFFAOYSA-N
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Description

(4-Methyl-7-nitro-1H-indol-2-yl)methanol is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This compound features a nitro group at the 7th position, a methyl group at the 4th position, and a hydroxymethyl group at the 2nd position of the indole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include 4-methyl-2-nitrobenzaldehyde and phenylhydrazine. The reaction is carried out under reflux conditions with methanesulfonic acid as the catalyst, yielding the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-7-nitro-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: (4-Methyl-7-nitro-1H-indol-2-yl)carboxylic acid.

    Reduction: (4-Methyl-7-amino-1H-indol-2-yl)methanol.

    Substitution: Various halogenated or sulfonylated indole derivatives.

Scientific Research Applications

(4-Methyl-7-nitro-1H-indol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-7-nitro-1H-indol-2-yl)methanol is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The indole ring can interact with various biological targets, including enzymes and receptors, through π-π stacking and hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-7-nitro-1H-indole): Lacks the hydroxymethyl group, which may affect its solubility and reactivity.

    (4-Methyl-1H-indol-2-yl)methanol: Lacks the nitro group, which may reduce its biological activity.

    (7-Nitro-1H-indol-2-yl)methanol: Lacks the methyl group, which may influence its steric properties and reactivity.

Uniqueness

(4-Methyl-7-nitro-1H-indol-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and hydroxymethyl groups allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(4-methyl-7-nitro-1H-indol-2-yl)methanol

InChI

InChI=1S/C10H10N2O3/c1-6-2-3-9(12(14)15)10-8(6)4-7(5-13)11-10/h2-4,11,13H,5H2,1H3

InChI Key

VXHRYOHHRUTXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])CO

Origin of Product

United States

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